molecular formula C9H9ClFNO2 B13499563 Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate

Cat. No.: B13499563
M. Wt: 217.62 g/mol
InChI Key: ITDMHDWEGVHGIM-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate is an organic compound with the molecular formula C9H9ClFNO2. It is a derivative of phenylglycine and contains both chloro and fluoro substituents on the aromatic ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate
  • Methyl 2-amino-2-(2-chlorophenyl)acetate
  • Methyl 2-amino-2-(3-chlorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)5-3-2-4-6(11)7(5)10/h2-4,8H,12H2,1H3

InChI Key

ITDMHDWEGVHGIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)F)Cl)N

Origin of Product

United States

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